3,5,7-Triethoxyflavone

Descripción general

Descripción

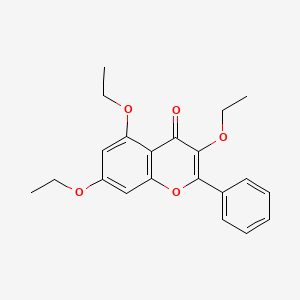

MRS1041, también conocido como 3,5,7-trietoxi-2-fenilcroman-4-ona, es un compuesto orgánico sintético que pertenece a la clase de las flavonas. Se caracteriza por su estructura única, que incluye tres grupos etoxi unidos a la cadena principal de la flavona. Este compuesto ha despertado interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos científicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de MRS1041 normalmente implica la etilación de la 3,5,7-trihidroxi flavona. La reacción se lleva a cabo utilizando yoduro de etilo en presencia de una base como el carbonato de potasio. Las condiciones de reacción incluyen la reflujo de la mezcla en un disolvente adecuado como la acetona o el etanol durante varias horas. El producto se purifica entonces mediante cromatografía en columna para obtener el compuesto deseado .

Métodos de producción industrial

Aunque los métodos específicos de producción industrial de MRS1041 no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes como la cristalización o la recristalización.

Análisis de las reacciones químicas

Tipos de reacciones

MRS1041 se somete a diversas reacciones químicas, entre las que se incluyen:

Oxidación: El compuesto puede oxidarse para formar quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en la estructura de la flavona en un grupo hidroxilo.

Sustitución: Los grupos etoxi pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir hidroxi flavonas. Las reacciones de sustitución pueden introducir diversos grupos funcionales, dando lugar a una amplia gama de derivados .

Aplicaciones de la investigación científica

MRS1041 tiene diversas aplicaciones de investigación científica, entre las que se incluyen:

Química: Se utiliza como ligando en la química de coordinación y como material de partida para la síntesis de otros derivados de la flavona.

Biología: El compuesto se ha estudiado por sus posibles propiedades antioxidantes y antiinflamatorias.

Medicina: La investigación ha explorado su potencial como agente terapéutico para diversas enfermedades, como el cáncer y los trastornos neurodegenerativos.

Industria: MRS1041 se utiliza en el desarrollo de nuevos materiales y como componente en ciertos procesos químicos

Análisis De Reacciones Químicas

Types of Reactions

MRS1041 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to a hydroxyl group.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxyflavones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

MRS1041 has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry and as a starting material for synthesizing other flavone derivatives.

Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: MRS1041 is used in the development of new materials and as a component in certain chemical processes

Mecanismo De Acción

El mecanismo de acción de MRS1041 implica su interacción con dianas moleculares y vías específicas. Se sabe que modula la actividad de ciertas enzimas y receptores, lo que lleva a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas implicadas en el estrés oxidativo, ejerciendo así efectos antioxidantes. Además, puede interactuar con vías de señalización relacionadas con la inflamación y la proliferación celular .

Comparación Con Compuestos Similares

Compuestos similares

3,5,7-trihidroxi flavona: El compuesto padre de MRS1041, que carece de los grupos etoxi.

3,5,7-trimetoxi flavona: Estructura similar pero con grupos metoxi en lugar de grupos etoxi.

2-fenilcroman-4-ona: La estructura principal de la flavona sin ningún sustituyente.

Singularidad

MRS1041 es único debido a la presencia de tres grupos etoxi, que pueden influir en su reactividad química y actividad biológica. Estos grupos etoxi pueden aumentar la lipofilia del compuesto, mejorando potencialmente su capacidad de interactuar con las membranas y dianas biológicas .

Propiedades

Fórmula molecular |

C21H22O5 |

|---|---|

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

3,5,7-triethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C21H22O5/c1-4-23-15-12-16(24-5-2)18-17(13-15)26-20(14-10-8-7-9-11-14)21(19(18)22)25-6-3/h7-13H,4-6H2,1-3H3 |

Clave InChI |

YMQQPRDUZIXHBJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C(=C1)OCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC |

SMILES canónico |

CCOC1=CC2=C(C(=C1)OCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MRS1041; MRS 1041; MRS-1041. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.